

In-Depth Technical Guide on the Theoretical Properties of a C₁₁H₂₁N₂O₂ Isomer

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Compound of Interest

Compound Name: C₁₁H₂₁N₂O₂

Cat. No.: B12631338

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Disclaimer: The molecular formula **C₁₁H₂₁N₂O₂** does not correspond to a widely studied or characterized chemical compound. Therefore, this technical guide presents a theoretical analysis of a plausible, representative isomer: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. This document is intended to serve as a template and a guide for the kind of theoretical and experimental characterization that would be performed on a novel chemical entity for an audience of researchers, scientists, and drug development professionals. All data presented herein is hypothetical and generated for illustrative purposes.

Introduction

This whitepaper provides a comprehensive overview of the theoretical properties of a specific isomer of **C₁₁H₂₁N₂O₂**, namely (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. The analysis encompasses key physicochemical parameters, predicted spectroscopic data, and a discussion of potential biological interactions. The methodologies for computational analysis are detailed to provide a framework for the in-silico characterization of novel small molecules in a drug discovery pipeline.

Molecular Structure and Properties

The selected isomer possesses several functional groups of interest for medicinal chemistry, including a primary alkyl iodide, a carbamate, and a chiral secondary amine. The presence of these groups suggests potential for covalent and non-covalent interactions with biological macromolecules.

IUPAC Name: (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium

SMILES: C--INVALID-LINK--(CC(C)(C)C)C(=O)OCCCC--INVALID-LINK--CI

InChI: InChI=1S/C11H21IN2O2/c1-11(2,3)6-14(4)10(15)16-8-5-7-9(13)12/h9H,5-8,12-13H2,1-4H3/t9-/m0/s1

Calculated Physicochemical Properties

The following table summarizes the key physicochemical properties predicted for (S)-1-iodo-5-(neopentyl(methyl)carbamoyloxy)pentan-2-aminium. These parameters are crucial for assessing the druglikeness of a compound.

Property	Value	Method
Molecular Weight	344.20 g/mol	-
XLogP3	3.2	ALOGPS
Hydrogen Bond Donors	2	-
Hydrogen Bond Acceptors	3	-
Rotatable Bonds	8	-
Topological Polar Surface Area	49.6 Å ²	-
Formal Charge	+1	-
pKa (most basic)	9.8	ChemAxon

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation of a new chemical entity. The following table outlines the predicted key signals in ¹H NMR, ¹³C NMR, and IR spectroscopy for the proposed isomer.

Spectroscopy	Predicted Signals
^1H NMR	δ 0.95 (s, 9H), δ 1.5-1.9 (m, 4H), δ 2.9 (s, 3H), δ 3.2-3.4 (m, 2H), δ 3.5-3.7 (m, 1H), δ 4.1 (t, 2H), δ 8.0 (br s, 2H)
^{13}C NMR	δ 9.1, δ 26.3, δ 28.5, δ 31.9, δ 35.4, δ 49.8, δ 55.2, δ 64.7, δ 156.5
IR (cm^{-1})	3400-3200 (N-H stretch), 2960-2850 (C-H stretch), 1700 (C=O stretch, carbamate), 1250 (C-N stretch), 1180 (C-O stretch), 650 (C-I stretch)

Theoretical and Experimental Workflow

The characterization of a novel compound like **C₁₁H₂₁N₂O₂** involves a synergistic approach combining computational modeling and experimental validation. The following diagram illustrates a typical workflow.

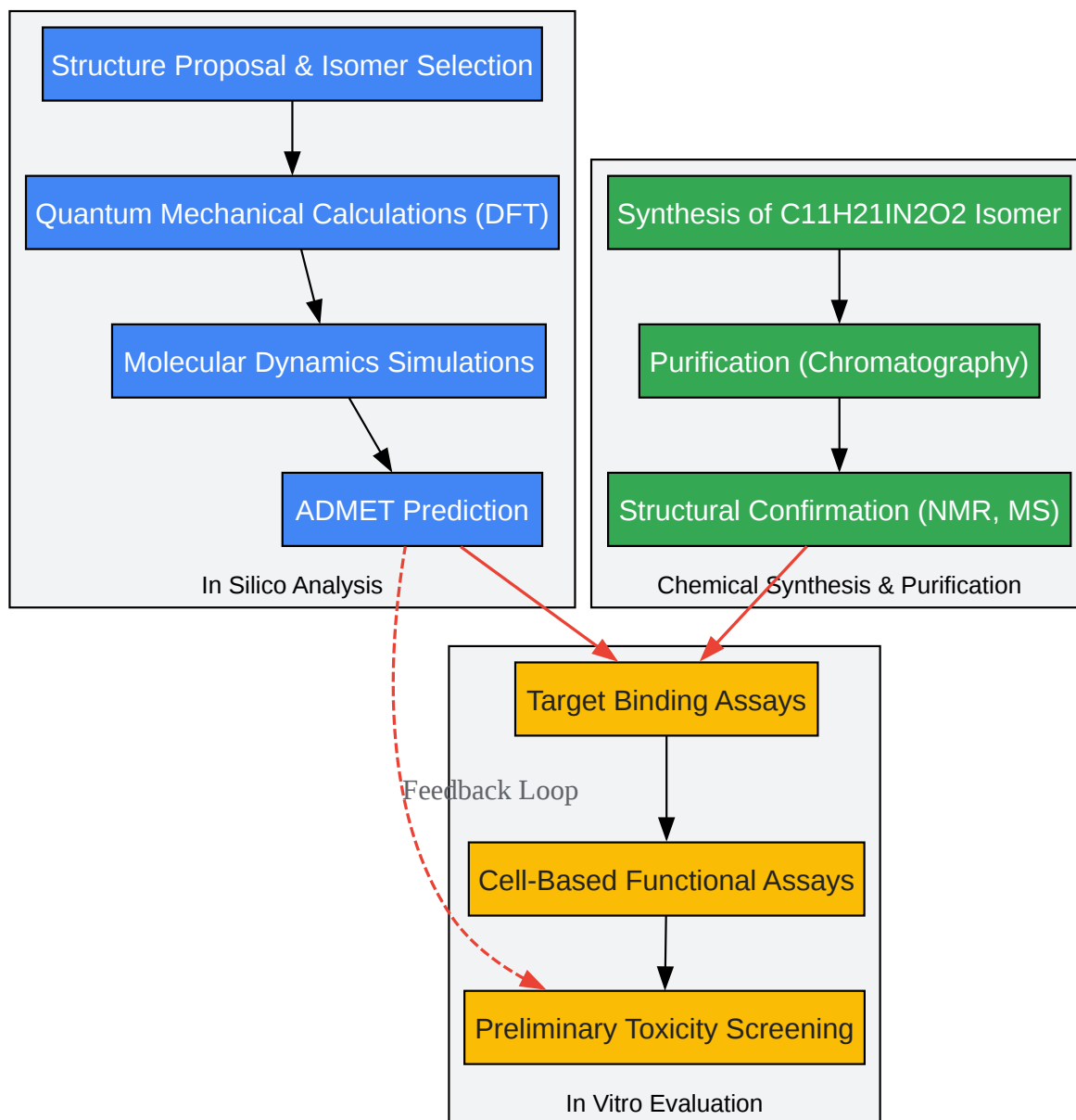


Figure 1: General Workflow for Characterization

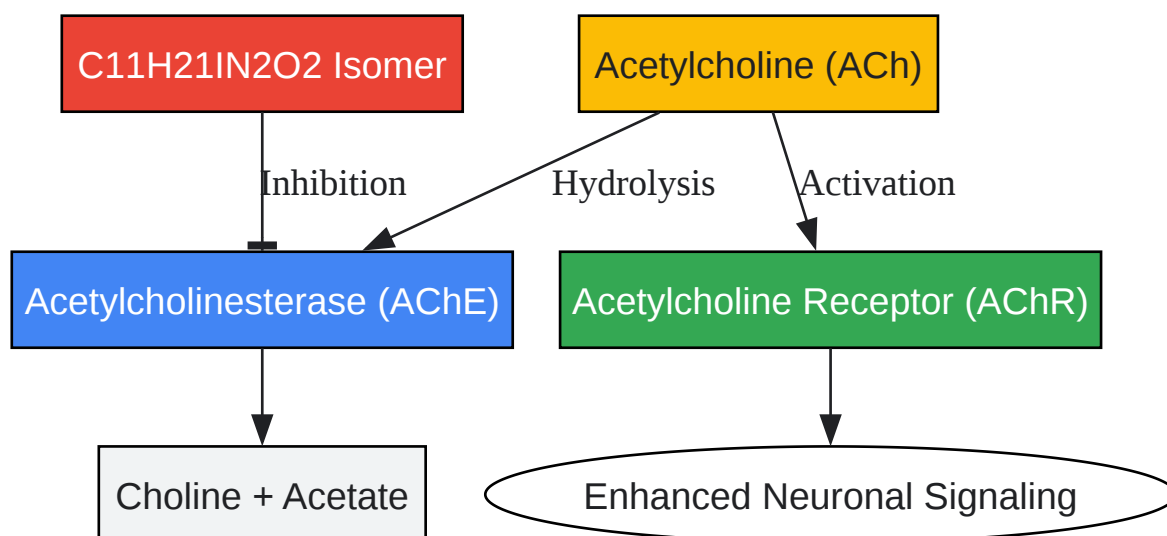


Figure 2: Hypothetical Signaling Pathway

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- To cite this document: BenchChem. [In-Depth Technical Guide on the Theoretical Properties of a C11H21IN2O2 Isomer]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12631338#theoretical-properties-of-c11h21in2o2\]](https://www.benchchem.com/product/b12631338#theoretical-properties-of-c11h21in2o2)

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